Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate
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Overview
Description
Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxovalerate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate typically involves the esterification of 5-(3,5-ditrifluoromethylphenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-(3,5-ditrifluoromethylphenyl)-5-oxovaleric acid.
Reduction: Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-hydroxyvalerate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(3,5-difluoromethylphenyl)-5-oxovalerate
- Ethyl 5-(3,5-dichloromethylphenyl)-5-oxovalerate
- Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate
Uniqueness
Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties such as increased stability, lipophilicity, and resistance to metabolic degradation. These properties make it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F6O3/c1-2-24-13(23)5-3-4-12(22)9-6-10(14(16,17)18)8-11(7-9)15(19,20)21/h6-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBLNHLGZCEFDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645523 |
Source
|
Record name | Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-94-4 |
Source
|
Record name | Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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